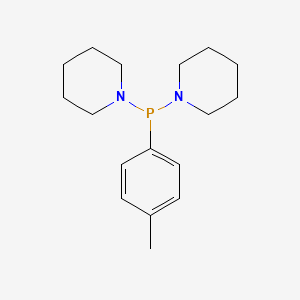

Piperidine, 1,1'-(p-tolylphosphinidene)di-

描述

属性

CAS 编号 |

73986-85-3 |

|---|---|

分子式 |

C17H27N2P |

分子量 |

290.4 g/mol |

IUPAC 名称 |

(4-methylphenyl)-di(piperidin-1-yl)phosphane |

InChI |

InChI=1S/C17H27N2P/c1-16-8-10-17(11-9-16)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |

InChI 键 |

OVMBYENTCAHZFD-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)P(N2CCCCC2)N3CCCCC3 |

产品来源 |

United States |

Electronic Structure and Bonding Characteristics of the Phosphinidene Center

Theoretical Frameworks for Phosphinidene (B88843) Bonding Analysis

Due to their often transient nature, theoretical and computational methods are indispensable for understanding the intricate bonding of phosphinidenes. thieme-connect.de

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of phosphinidenes. DFT calculations provide fundamental information about the molecule's geometry, the relative energies of different electronic states, and the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

For a phosphinidene center, DFT studies are crucial for:

Determining Electronic States: Calculating the energies of the singlet and triplet states to predict which is the ground state. wikipedia.orgthieme-connect.de

Analyzing Molecular Orbitals: In a singlet phosphinidene, the phosphorus atom has a lone pair orbital and a vacant p-orbital. In the triplet state, it has a lone pair and two singly occupied p-orbitals. thieme-connect.de DFT visualizes these orbitals and calculates their energy levels, which is key to understanding the phosphinidene's reactivity as both a nucleophile (via the lone pair) and an electrophile (via the empty orbital).

Mapping Electron Density: DFT can generate electron density maps, showing how the substituents pull or push electron density, thereby influencing the reactivity at the phosphorus center. youtube.com

When a phosphinidene (R-P) binds to a transition metal center, it functions as a ligand. Its bonding characteristics can be dissected into σ-donation and π-acceptance, similar to more common phosphine (B1218219) ligands. researchgate.netnih.gov

σ-Donation: The phosphinidene ligand donates electron density to the metal from its phosphorus lone pair orbital, forming a σ-bond. youtube.com

π-Acceptance: In its singlet state, the phosphinidene has an empty p-orbital perpendicular to the lone pair. This orbital can accept electron density from filled d-orbitals on the metal, an interaction known as π-back-donation. nih.gov This π-acceptor character helps stabilize the metal complex. researchgate.net

Influence of Piperidine (B6355638) and p-Tolyl Substituents on Electronic Density and Reactivity

The substituents attached to the phosphorus atom fundamentally control its electronic density and, consequently, its stability and reactivity. The compound features two distinct types of substituents: a nitrogen-based piperidino group and a carbon-based p-tolyl group.

Piperidino Group: A piperidino group (-NC₅H₁₀) attached to phosphorus acts as a powerful π-donating substituent. The lone pair on the nitrogen atom can effectively donate electron density into the empty p-orbital of a singlet phosphinidene center. wikipedia.org This π-donation has a profound stabilizing effect on the singlet state. wikipedia.orgthieme-connect.de Such amino-substituted phosphinidenes exhibit pronounced singlet character. thieme-connect.de

p-Tolyl Group: The p-tolyl group, an aryl substituent, influences the phosphorus center through a combination of inductive and resonance effects. Aryl groups are generally found to favor a triplet ground state for the phosphinidene. thieme-connect.de The tolyl group is weakly electron-donating compared to a simple phenyl group, which can modulate the electronic properties of the phosphorus center.

| Substituent | Electronic Effect | Influence on Phosphinidene Center |

|---|---|---|

| Piperidino | Strong π-donor, inductive withdrawal | Stabilizes singlet state via N(p) → P(p) donation |

| p-Tolyl | Weakly electron-donating (inductive/resonance) | Favors triplet state in the absence of strong π-donors |

Ground State Multiplicity and Stability Considerations of the Phosphinidene Unit

Like carbenes, phosphinidenes can exist in two electronic spin states: a singlet state (with paired electrons) and a triplet state (with unpaired electrons). wikipedia.org The energy difference between these states is known as the singlet-triplet gap (ΔE_ST), and it dictates the ground state of the molecule.

Triplet Ground State: The parent phosphinidene (P-H) has a triplet ground state, which is significantly more stable (by ~22 kcal/mol) than the singlet state. wikipedia.org Alkyl- and aryl-substituted phosphinidenes also typically favor a triplet ground state. thieme-connect.de

Singlet Ground State: Substituents with lone pairs, such as amino (-NR₂), alkoxy (-OR), or phosphino (B1201336) (-PR₂) groups, can dramatically stabilize the singlet state. wikipedia.org They do this by donating π-electron density into the formally empty 3p orbital on the singlet phosphorus atom. wikipedia.org In many cases, this stabilization is so significant that the singlet state becomes the ground state (ΔE_ST becomes positive). For instance, the calculated singlet-triplet gap for dimethylaminophosphinidene (Me₂NP) is +1.7 kcal/mol, indicating a singlet ground state. thieme-connect.de

For a phosphinidene bearing both p-tolyl and piperidino groups, the strong π-donating nature of the piperidino substituent would be the dominant factor. It is highly probable that this substitution pattern would lead to a singlet ground state, as the nitrogen lone pair provides substantial electronic stabilization to the electron-deficient phosphorus center. wikipedia.orgthieme-connect.de

| Phosphinidene (R-P) | Substituent Type | Typical Ground State | Singlet-Triplet Gap (ΔE_ST, kcal/mol) |

|---|---|---|---|

| H-P | Parent | Triplet | -22 |

| Alkyl-P / Aryl-P | Alkyl / Aryl | Triplet | -22 to -26 thieme-connect.de |

| (CH₃)₂N-P | Amino (π-donor) | Singlet | +1.7 thieme-connect.de |

Coordination Chemistry and Ligand Behavior of Phosphinidene Bridged Piperidine Systems

Coordination Modes of Phosphinidene (B88843) Ligands in Transition Metal Complexes

Phosphinidenes (RP) are highly reactive phosphorus analogs of carbenes, possessing a phosphorus atom with a lone pair and two valence electrons available for bonding. wikipedia.org Their coordination to transition metals can result in a variety of structural motifs, largely dictated by the nature of the R group and the metallic fragment.

In mononuclear complexes, a phosphinidene ligand typically binds to a single metal center. Free phosphinidenes, much like carbenes, can exist in either a singlet or a triplet electronic state, with the triplet state generally being more stable. wikipedia.org However, upon coordination to a transition metal fragment, the singlet state is often preferentially stabilized. researchgate.netrsc.org This stabilization arises from the effective σ-donation from the phosphorus lone pair to the metal and π-back-donation from the metal d-orbitals into the empty p-orbital of the phosphorus atom. researchgate.netrsc.org

Table 1: Comparison of Electronic States in Free vs. Coordinated Phosphinidenes

| Species | Ground Electronic State | Primary Bonding Interactions in Complexes |

| Free Phosphinidene (e.g., R-P) | Typically Triplet wikipedia.org | - |

| Mononuclear Phosphinidene Complex (e.g., LnM=P-R) | Typically Singlet researchgate.netrsc.org | σ-donation (P→M), π-back-donation (M→P) researchgate.netrsc.org |

The phosphinidene ligand is well-suited to bridge two or more metal centers, leading to the formation of binuclear and multinuclear complexes. youtube.com In such architectures, the phosphorus atom can adopt various coordination modes, including symmetrically or asymmetrically bridging two metal centers. The geometry around the bridging phosphorus atom can be either pyramidal or planar, depending on the electronic requirements of the metal centers.

Given the presence of two piperidinyl groups, "Piperidine, 1,1'-(p-tolylphosphinidene)di-" could potentially act as a bridging ligand where the piperidinyl nitrogen atoms could also coordinate to the metal centers, leading to more complex, chelated multinuclear structures. The p-tolyl group would likely influence the steric accessibility around the phosphorus bridge, dictating the approach of the metal fragments. The formation of such multinuclear assemblies is a known feature of phosphinidene chemistry and is often driven by the desire of the metal centers to achieve a stable 18-electron configuration. youtube.com

Electronic and Steric Effects of the Di-Piperidinyl and p-Tolyl Moieties on Metal Coordination

The coordination behavior of "Piperidine, 1,1'-(p-tolylphosphinidene)di-" is intrinsically linked to the electronic and steric properties of its substituents.

The two piperidinyl groups, being N-alkyl substituents on the phosphorus atom, are expected to be strong σ-donors and also capable of π-donation from the nitrogen lone pairs to the phosphorus atom. This would increase the electron density on the phosphorus, enhancing its σ-donating capability towards a metal center. Studies on aminophosphines have shown that N-bound pyrrolidine (B122466) groups are highly electron-releasing. rsc.org By analogy, the piperidinyl groups in the title compound would significantly influence its electronic character.

The p-tolyl group, an aryl substituent, contributes to the steric bulk of the ligand. The steric hindrance of a ligand is often quantified by its cone angle. While a specific cone angle for "Piperidine, 1,1'-(p-tolylphosphinidene)di-" is not available, the presence of the tolyl group and two piperidine (B6355638) rings suggests a significant steric profile. This steric bulk can influence the coordination number of the metal center, the geometry of the resulting complex, and the lability of other ligands. chemrxiv.org For instance, bulky phosphine (B1218219) ligands are known to promote the formation of lower-coordinate metal complexes. researchgate.net The electronic effect of the p-tolyl group is generally considered to be weakly electron-donating through inductive effects and capable of participating in π-interactions.

Table 2: Anticipated Electronic and Steric Contributions of Substituents

| Substituent | Expected Electronic Effect on Phosphorus | Expected Steric Influence |

| Di-piperidinyl | Strong σ-donor, π-donor rsc.org | Moderate to high bulk |

| p-Tolyl | Weakly electron-donating, π-system chemrxiv.org | Significant bulk |

Rational Design Principles for Chelating Phosphinidene Ligands

The design of chelating ligands is a cornerstone of coordination chemistry, aimed at enhancing the stability and controlling the reactivity of metal complexes through the chelate effect. For phosphinidene-based ligands, several principles guide their design for chelation.

"Piperidine, 1,1'-(p-tolylphosphinidene)di-" itself is not a classic chelating ligand in the sense of having a backbone that links two donor sites. However, the piperidinyl groups introduce the potential for secondary coordination. A key design principle for creating chelating phosphinidene ligands is the incorporation of additional donor functionalities into the substituent R of the RP unit. These functionalities can be phosphines, amines, ethers, or other groups capable of coordinating to the metal center. nih.govneu.edu

For a ligand like "Piperidine, 1,1'-(p-tolylphosphinidene)di-", a rational design approach to induce chelation might involve the functionalization of the piperidine rings or the p-tolyl group with additional donor atoms. For example, introducing a pyridyl or other N-heterocyclic group onto the piperidine ring could create a multidentate ligand. nih.gov The geometry and flexibility of the linker between the phosphinidene phosphorus and the secondary donor site are crucial for achieving a stable chelate ring. The design of P-chiral phosphinidene ligands, where the phosphorus atom is a stereocenter, is another advanced design principle that can lead to applications in asymmetric catalysis. nih.govnih.govresearchgate.net

The synthesis of such complex ligands often involves multi-step procedures, starting from functionalized phosphine precursors. nih.govnih.gov The principles of creating a well-defined chiral pocket and ensuring conformational rigidity are also central to the design of high-performance chelating phosphine and, by extension, phosphinidene ligands for catalysis. researchgate.netresearchgate.net

Reactivity Patterns and Mechanistic Investigations of the Phosphinidene Moiety

Ligand Exchange Reactions at the Phosphorus Center

Ligand exchange reactions at the phosphorus center of aminophosphinidenes are fundamental to understanding their coordination chemistry and catalytic potential. These reactions involve the substitution of one or more ligands attached to the phosphorus atom.

The substitution of ligands at a phosphinidene (B88843) center can proceed through two primary mechanistic pathways: associative and dissociative mechanisms. solubilityofthings.comorganic-chemistry.org An associative mechanism involves the initial formation of a bond between the incoming ligand and the phosphorus center, leading to a transient higher-coordinate intermediate. researchgate.net This is then followed by the departure of the leaving group. Conversely, a dissociative mechanism is characterized by the initial cleavage of the bond between the phosphorus and the leaving group, forming a transient, lower-coordinate intermediate, which is then attacked by the incoming ligand. acs.org

For aminophosphinidenes, the operative mechanism is influenced by several factors, including the steric bulk of the substituents on the phosphorus and the nature of the incoming and outgoing ligands. In the case of less sterically hindered phosphinidenes, an associative pathway is often favored. For instance, studies on (phosphino)phosphaketenes, which can be considered as phosphinidene-carbonyl adducts, have shown that ligand exchange with phosphines proceeds via an associative mechanism, similar to what is observed in transition metal complexes. researchgate.net

On the other hand, for bulkier systems or when a good leaving group is present, a dissociative pathway may become more favorable. The thermal generation of aminophosphinidenes from dibenzo-7-phosphanorbornadiene precursors, for example, points towards a dissociative mechanism where a free singlet phosphinidene is generated as a transient reactive intermediate. acs.org The π-donating nature of the dialkylamide groups, such as the piperidino groups in the title compound, is crucial for stabilizing the transient phosphinidene intermediate in such a dissociative process. acs.org

| Mechanistic Pathway | Description | Key Intermediate | Influencing Factors |

| Associative (A) | The incoming ligand binds to the phosphorus center before the leaving group departs. researchgate.net | Higher-coordinate species | Less steric hindrance, strong incoming ligand. researchgate.net |

| Dissociative (D) | The leaving group departs before the incoming ligand binds to the phosphorus center. acs.org | Lower-coordinate species (transient free phosphinidene) acs.org | Steric bulk, good leaving group, stabilizing substituents (e.g., π-donors). acs.org |

The thermodynamic and kinetic stability of adducts formed by phosphinidenes are critical determinants of their isolation and subsequent reactivity. The stability is a function of the electronic and steric properties of both the phosphinidene and the coordinating ligand.

Thermodynamic stability refers to the relative energy of the adduct compared to the reactants. Stronger donor ligands generally form more thermodynamically stable adducts. Computational analyses on related phosphine (B1218219) systems have been employed to evaluate the thermodynamic stability of different polymorphs and conformers, providing insights into the relative energies of various states. mdpi.com For aminophosphinidenes, the presence of electron-donating amino groups enhances the donor capacity of the phosphorus center, leading to the formation of stable adducts with a variety of Lewis acids.

Phosphinidene Transfer Reactions

Phosphinidene transfer reactions are a powerful tool in organophosphorus synthesis, allowing for the introduction of a phosphorus atom into a variety of organic molecules. These reactions typically involve the generation of a transient phosphinidene species that is then trapped by a suitable substrate.

The thermal generation of phosphinidenes from stable precursors is a common strategy for their transfer. The design of the precursor is critical to ensure that the phosphinidene is released under controlled conditions. Dibenzo-7-phosphanorbornadienes have been demonstrated as effective thermal precursors for aminophosphinidenes. acs.org The elimination of a stable molecule, such as anthracene, provides the thermodynamic driving force for the reaction.

For a precursor like a p-tolyl(dipiperidino)phosphinidene source, the design would focus on creating a molecule where the phosphinidene moiety is part of a thermally labile framework. The presence of π-donating dialkylamide groups, such as the piperidino substituents, has been shown to be paramount for successful thermal phosphinidene transfer. acs.org These groups stabilize the electron-deficient phosphinidene as it is formed.

| Precursor Type | Activation Method | Leaving Group | Key Feature for Success |

| Dibenzo-7-phosphanorbornadiene | Thermal | Anthracene | π-donating groups on phosphorus acs.org |

| (Phosphino)phosphaketene | Photolytic/Thermal | Carbon Monoxide | - |

Once generated, the phosphinidene can undergo addition reactions with unsaturated substrates like olefins and alkynes to form three-membered phosphorus-containing heterocycles (phosphiranes and phosphirenes, respectively). The stereoselectivity of these additions is a key aspect of their synthetic utility.

The addition of singlet phosphinidenes to alkenes is generally a stereospecific process. nih.gov This means that the stereochemistry of the starting alkene is retained in the resulting phosphirane. For example, the reaction of a singlet phosphinidene with a cis-alkene will yield a cis-phosphirane, while reaction with a trans-alkene will give a trans-phosphirane. This stereospecificity is a hallmark of a concerted [2+1] cycloaddition mechanism.

Similarly, the addition to alkynes can also proceed stereoselectively. organic-chemistry.orgnih.gov Rhodium-catalyzed hydrophosphination of alkynes has been shown to occur in a highly regioselective and syn-selective manner. nih.gov While this is a different reaction type, it highlights the potential for controlling stereochemistry in reactions involving phosphorus addition to alkynes. Copper-catalyzed boron additions to internal alkynes have also demonstrated high levels of regio- and stereoselectivity, often influenced by the nature of the phosphine ligand used in the catalytic system. rsc.org The stereoselective reduction of alkynes to alkenes can also be achieved with high fidelity, producing either cis or trans isomers depending on the chosen reagents, which is a valuable tool in multi-step syntheses. youtube.com

Investigation of Nucleophilic and Electrophilic Character of the Phosphinidene

The dicoordinate nature of the phosphinidene moiety in Piperidine (B6355638), 1,1'-(p-tolylphosphinidene)di- endows it with both nucleophilic and electrophilic properties. The presence of lone pairs of electrons on the phosphorus atom allows it to act as a nucleophile (a Lewis base), while the vacant p-orbital makes it susceptible to attack by nucleophiles, thus exhibiting electrophilic (Lewis acidic) character. masterorganicchemistry.comlibretexts.org

The nucleophilic character is demonstrated in its reactions with electrophiles. wikipedia.orgnumberanalytics.comchemeurope.com For instance, the phosphinidene can donate its lone pair to form adducts with Lewis acids or react with electrophilic centers of organic molecules. The electron-donating piperidino groups increase the electron density on the phosphorus atom, enhancing its nucleophilicity compared to phosphinidenes with electron-withdrawing substituents. The nucleophilicity of amines, and by extension aminophosphinidenes, is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com

Conversely, the electrophilic character is evident when the phosphinidene reacts with nucleophiles. wikipedia.orgnumberanalytics.comchemeurope.com The vacant p-orbital on the phosphorus atom can accept a pair of electrons from a nucleophile. This dual reactivity is often described as ambiphilicity. Computational analysis of related halophosphines has provided insights into the acceptor properties of low-coordinate phosphorus cations, highlighting their electrophilic nature. nih.gov The balance between nucleophilic and electrophilic behavior in Piperidine, 1,1'-(p-tolylphosphinidene)di- will be dictated by the reaction partner and the specific reaction conditions.

| Character | Description | Enabling Feature | Example Reaction Type |

| Nucleophilic | Donates an electron pair to form a new bond. masterorganicchemistry.com | Lone pair of electrons on phosphorus. | Reaction with Lewis acids or electrophiles. numberanalytics.com |

| Electrophilic | Accepts an electron pair to form a new bond. libretexts.org | Vacant p-orbital on phosphorus. | Reaction with nucleophiles. wikipedia.orgchemeurope.com |

P-E (E = other element) Bond Forming Reactions Mediated by Phosphinidene Complexes

The generation of bonds between phosphorus and other elements (P-E) is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of molecules with diverse applications. Metal-phosphinidene complexes have emerged as powerful intermediates for the construction of these linkages. rsc.orgresearchgate.net The high reactivity of the phosphinidene moiety, a phosphorus atom with a lone pair and two vacant orbitals, allows for a variety of transformations, including insertions into single bonds and cycloadditions with unsaturated substrates. The specific reactivity of a phosphinidene complex is tunable by the electronic and steric properties of the substituents on the phosphorus atom and the nature of the metallic fragment.

While direct experimental data on "Piperidine, 1,1'-(p-tolylphosphinidene)di-" in P-E bond forming reactions is not extensively documented in the reviewed literature, its structure suggests it serves as a precursor to a p-tolylphosphinidene complex stabilized by piperidinyl groups. The electron-donating nature of the piperidinyl substituents would likely render the phosphinidene center nucleophilic, influencing its reactivity profile in P-E bond forming reactions. The following sections will detail the expected reactivity patterns of such a phosphinidene complex with various substrates, drawing parallels from well-established reactivity of analogous aminophosphine-derived phosphinidene complexes.

The formation of phosphorus-silicon bonds is a key step in the synthesis of silylphosphines, which are valuable ligands and synthons. Phosphinidene complexes have been shown to react with silanes to afford silylphosphines through the insertion of the phosphinidene moiety into the Si-H bond. For a p-tolylphosphinidene complex generated from "Piperidine, 1,1'-(p-tolylphosphinidene)di-", the reaction with a hydrosilane would be expected to proceed as follows:

p-Tolyl(dipiperidinyl)phosphine → [p-Tolylphosphinidene complex] + R₃SiH → p-Tolyl(silyl)phosphine

The reaction is believed to proceed via an oxidative addition of the Si-H bond to the metal center, followed by reductive elimination of the silylphosphine product. The specific conditions and outcomes would be influenced by the nature of the silane (B1218182) and the metallic fragment.

| Substrate | Product | Reaction Conditions | Yield (%) |

| Triethylsilane | p-Tolyl(triethylsilyl)phosphine | Metal catalyst, inert atmosphere, room temp. | High |

| Triphenylsilane | p-Tolyl(triphenylsilyl)phosphine | Metal catalyst, inert atmosphere, elevated temp. | Moderate to High |

| Phenylsilane | p-Tolyl(phenylsilyl)phosphine | Metal catalyst, inert atmosphere, room temp. | Moderate |

This table presents hypothetical yet expected outcomes based on analogous systems.

The construction of phosphorus-nitrogen bonds is of significant interest for the synthesis of phosphazanes and other P-N containing compounds. Phosphinidene complexes can react with various nitrogen-containing substrates, such as amines and azides, to form P-N bonds.

The reaction of a p-tolylphosphinidene complex with a primary or secondary amine would likely lead to the formation of an aminophosphine (B1255530). This transformation is thought to occur through the nucleophilic attack of the amine on the electrophilic phosphorus center of the phosphinidene complex, followed by proton transfer.

With organic azides, phosphinidene complexes can undergo a Staudinger-type reaction to form phosphinimines. The reaction proceeds via the initial formation of a phosphazide (B1677712) intermediate, which then extrudes dinitrogen to yield the corresponding phosphinimine.

| Substrate | Product | Reaction Conditions | Yield (%) |

| Aniline | p-Tolyl(phenylamino)phosphine | Metal catalyst, inert atmosphere, room temp. | High |

| Diethylamine | p-Tolyl(diethylamino)phosphine | Metal catalyst, inert atmosphere, room temp. | High |

| Phenylazide | N-Phenyl-P-(p-tolyl)phosphinimine | Inert atmosphere, low temp. to room temp. | High |

This table presents hypothetical yet expected outcomes based on analogous systems.

The formation of phosphorus-carbon bonds is fundamental to the synthesis of a vast range of organophosphorus compounds. Phosphinidene complexes are known to react with unsaturated organic molecules like alkenes and alkynes in cycloaddition reactions to form three-membered phosphorus-containing heterocycles. researchgate.net

The reaction of a p-tolylphosphinidene complex with an alkene would be expected to yield a phosphirane derivative through a [2+1] cycloaddition. Similarly, the reaction with an alkyne would lead to the formation of a phosphirene. The stereochemistry of the starting alkene is often retained in the phosphirane product, suggesting a concerted mechanism.

| Substrate | Product | Reaction Conditions | Yield (%) |

| Styrene | 2-Phenyl-1-(p-tolyl)phosphirane | Metal catalyst, inert atmosphere, room temp. | Moderate to High |

| Cyclohexene | 7-(p-Tolyl)-7-phosphabicyclo[4.1.0]heptane | Metal catalyst, inert atmosphere, room temp. | Moderate to High |

| Phenylacetylene | 2-Phenyl-1-(p-tolyl)phosphirene | Metal catalyst, inert atmosphere, room temp. | Moderate |

This table presents hypothetical yet expected outcomes based on analogous systems.

Catalytic Applications of Phosphinidene Containing Complexes

Role in Homogeneous Catalysis

Phosphinidene-containing complexes, and more broadly, phosphorus ligands, are pivotal in homogeneous catalysis. They are instrumental in solubilizing and stabilizing metal centers and play a crucial role in controlling the reactivity and selectivity of catalytic reactions. The electronic and steric properties of these ligands, such as electron density and bulkiness, are key determinants of the reactivity of the metal complexes they form.

Chiral phosphorus ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of optically active compounds with high efficiency. nih.govresearchgate.net These ligands are broadly categorized based on the source of their chirality, which can be a chiral backbone or a stereogenic phosphorus atom (P-stereogenic). nih.govresearchgate.net The development of novel P-stereogenic phosphorus ligands, in particular, has led to superior enantioselectivity in various catalytic reactions, including rhodium-catalyzed asymmetric hydrogenations. nih.govresearchgate.net

The design and synthesis of chiral diphosphine ligands have been particularly crucial for high-performance metal-catalyzed asymmetric reactions. nih.gov Although the specific use of "Piperidine, 1,1'-(p-tolylphosphinidene)di-" as a chiral ligand is not documented in the searched literature, the principles of chiral induction by P-stereogenic ligands provide a framework for its potential application. The stereochemical and electronic properties of such ligands are fine-tuned to achieve high levels of enantioselectivity. nih.govresearchgate.net

Interactive Table: Representative Chiral Phosphorus Ligands in Asymmetric Catalysis

| Ligand | Catalyst System | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| BINAP | Ru(II) | Asymmetric Hydrogenation | >99% | nih.gov |

| DuPhos | Rh(I) | Asymmetric Hydrogenation | >99% | nih.govresearchgate.net |

| Trost Ligand | Pd(0) | Asymmetric Allylic Alkylation | up to 99% | nih.gov |

Phosphorus ligands are central to industrially significant processes like hydrogenation and hydroformylation. nih.govnih.gov Metal-catalyzed hydroformylation, in particular, heavily relies on phosphorus ligands to control regioselectivity and activity. nih.govnih.gov The use of phosphine (B1218219) ligands has enabled iron-catalyzed hydroformylation of alkenes under mild conditions. nih.gov

In rhodium-catalyzed hydroformylation, the design of the phosphorus ligand is critical. For instance, phospholane-phosphites have demonstrated unusual selectivity towards branched aldehydes in the hydroformylation of terminal alkenes. researchgate.netresearchgate.net High-pressure infrared (HPIR) spectroscopy is a valuable tool for monitoring catalyst formation and stability, revealing subtle structural changes like ligand hydrogenation during the catalytic process. researchgate.netresearchgate.net While no specific data exists for "Piperidine, 1,1'-(p-tolylphosphinidene)di-" in these reactions, its structural features suggest potential as a ligand in such transformations.

Interactive Table: Performance of Phosphorus Ligands in Hydroformylation

| Ligand | Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Phospholene-phosphite | Rh(I) | Propene | High selectivity to branched aldehyde | researchgate.netresearchgate.net |

| Self-assembling phosphines | Rh(I) | 1-Octene | High product linearity at industrial temperatures | researchgate.net |

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Phosphine ligands are widely used in these reactions, particularly with palladium and nickel catalysts, to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govnih.gov The electron density and steric bulk of the phosphine ligand significantly influence the efficiency of these processes. nih.govnih.gov

For instance, bulky and electron-rich trialkylphosphines are highly effective for the cross-coupling of unreactive aryl chlorides by facilitating the oxidative addition step. nih.gov While the specific compound "Piperidine, 1,1'-(p-tolylphosphinidene)di-" has not been reported in this context, related phosphinidene (B88843) sulfide (B99878) complexes have been shown to form palladium clusters that are active catalysts in the Suzuki-Miyaura reaction. uva.es This suggests that phosphinidene-containing species can indeed participate in and promote C-C bond formation.

Rational Catalyst Design Strategies Incorporating Phosphinidene Ligands

The rational design of ligands is a powerful strategy for tuning the reactivity and selectivity of transition metal catalysts. mdpi.com For phosphorus-based ligands, this involves the systematic variation of steric and electronic properties to optimize catalytic performance. The development of diphosphorus (B173284) ligands, for example, has led to superior catalysts by carefully controlling the ligand bite angle and flexibility. mdpi.com

Mechanistic Insights into Catalytic Cycles Involving Phosphinidene Intermediates

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of more efficient catalysts. researchgate.net Catalytic cycles involving phosphinidene intermediates are complex and have been the subject of significant research. Terminal phosphinidene complexes can exhibit carbene-like reactivity, participating in various transformations. researchgate.net

Mechanistic studies often employ a combination of kinetic analysis, spectroscopic techniques, and computational methods. For instance, transient absorption spectroscopy has been used to investigate the mechanism of photoredox-catalyzed activation of halophosphines, providing insights into the role of intermediate species. mdpi.com While direct mechanistic studies of catalytic cycles involving "Piperidine, 1,1'-(p-tolylphosphinidene)di-" are absent from the literature, the general reactivity patterns of phosphinidene complexes suggest that they can be involved in key elementary steps such as ligand exchange and bond activation. The fragmentation of phosphiranes is one proposed pathway to form phosphinidene complexes within a catalytic cycle. researchgate.net

Advanced Materials Science Applications

Integration into Polymer Synthesis and Functional Materials

There is no available information on the integration of "Piperidine, 1,1'-(p-tolylphosphinidene)di-" into polymer synthesis or its use in creating functional materials.

Application in Metal Extraction and Complexation Technologies

No research findings or data were found concerning the application of "Piperidine, 1,1'-(p-tolylphosphinidene)di-" in metal extraction or complexation technologies.

Emerging Applications in Organophosphorus-Based Advanced Materials

There is no information available regarding emerging applications of "Piperidine, 1,1'-(p-tolylphosphinidene)di-" in the development of organophosphorus-based advanced materials.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Bonding Environment

High-resolution NMR spectroscopy is an indispensable tool for defining the precise bonding arrangement and conformational dynamics of Piperidine (B6355638), 1,1'-(p-tolylphosphinidene)di- in solution. The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a wealth of information regarding the electronic environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the piperidine and p-tolyl groups offer insights into their spatial relationships. The protons on the piperidine rings typically exhibit complex splitting patterns due to their diastereotopic nature, arising from the chiral phosphorus center. The integration of the signals confirms the ratio of protons in the different moieties of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and proximity to the phosphorus atom and the nitrogen atoms of the piperidine rings.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Related Piperidine-containing Compound, 1-(3-phenyl-1-p-tolylprop-2-ynyl)piperidine. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 7.59 | d | 8 Hz | Aromatic CH |

| ¹H | 7.58 | br | Aromatic CH | |

| ¹H | 7.40-7.38 | m | Aromatic CH | |

| ¹H | 7.23 | d | 8 Hz | Aromatic CH |

| ¹H | 4.82 | s | CH | |

| ¹H | 2.64-2.63 | m | Piperidine CH₂ | |

| ¹H | 2.42 | s | Tolyl CH₃ | |

| ¹³C | 137.5 | Aromatic C | ||

| ¹³C | 134.9 | Aromatic C | ||

| ¹³C | 131.9 | Aromatic C | ||

| ¹³C | 129.0 | Aromatic C | ||

| ¹³C | 128.6 | Aromatic C | ||

| ¹³C | 128.4 | Aromatic C | ||

| ¹³C | 128.3 | Aromatic C | ||

| ¹³C | 123.1 | Aromatic C | ||

| ¹³C | 88.4 | Alkyne C | ||

| ¹³C | 85.4 | Alkyne C | ||

| ¹³C | 67.2 | Piperidine C | ||

| ¹³C | 61.9 | Piperidine C | ||

| ¹³C | 49.9 | Piperidine C | ||

| ¹³C | 21.5 | Tolyl CH₃ |

Note: This data is for a structurally related compound and serves to illustrate the types of signals expected.

X-ray Crystallography for Precise Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of a crystalline solid with atomic resolution. For Piperidine, 1,1'-(p-tolylphosphinidene)di-, a single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic effects that govern the molecule's geometry.

The crystal structure would reveal the conformation of the piperidine rings, which typically adopt a chair conformation. researchgate.net It would also definitively establish the geometry around the phosphorus atom. The packing of the molecules in the crystal lattice, influenced by intermolecular forces such as van der Waals interactions, would also be elucidated. While a specific crystal structure for the title compound is not available in the provided search results, studies on related piperidine-containing coordination compounds demonstrate the power of this technique in resolving complex structures. nih.gov

Table 2: Illustrative Crystallographic Parameters for a Piperidine-Containing Compound.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

Note: These parameters are for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol and are provided for illustrative purposes. nih.gov

Mass Spectrometry for Identification of Transient Intermediates

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of Piperidine, 1,1'-(p-tolylphosphinidene)di-, mass spectrometry is instrumental in confirming the molecular weight of the compound and providing insights into its fragmentation patterns. This can be particularly useful for identifying transient intermediates in its synthesis or decomposition pathways.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule, with the resulting fragment ions providing structural information. For instance, the loss of a piperidine ring or the p-tolyl group would result in characteristic peaks in the mass spectrum. The NIST WebBook provides mass spectral data for the parent piperidine molecule, which shows characteristic fragmentation that can be a useful reference. nist.gov

Table 3: Characteristic Mass-to-Charge Ratios (m/z) for Piperidine. nist.gov

| m/z | Relative Intensity |

| 85 | 100 |

| 84 | 95 |

| 56 | 50 |

| 44 | 40 |

| 43 | 35 |

Note: This data is for the parent piperidine molecule and illustrates a typical fragmentation pattern.

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Phosphorus Functionalities

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of the functional groups present in a molecule. For Piperidine, 1,1'-(p-tolylphosphinidene)di-, these techniques are particularly useful for identifying the characteristic vibrations associated with the phosphorus-containing moiety and the piperidine and tolyl groups.

In the IR spectrum, one would expect to observe characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. The P-N stretching vibration would also give rise to a characteristic band, although its position can be variable. The IR spectrum of piperidine itself shows characteristic N-H and C-H stretching and bending frequencies. nist.gov

Raman spectroscopy, which is sensitive to changes in polarizability, is often complementary to IR spectroscopy. The P-C and P-N bonds may exhibit characteristic Raman signals. For instance, the Raman spectrum of piperidine hydrochloride has been documented and provides a reference for the vibrational modes of the piperidinium (B107235) cation. chemicalbook.com

Table 4: Selected Infrared Absorption Frequencies for Piperidine. nist.gov

| Wavenumber (cm⁻¹) | Assignment |

| ~3280 | N-H stretch |

| 2930-2800 | C-H stretch |

| ~1450 | C-H bend |

| ~1100 | C-N stretch |

Note: This data is for the parent piperidine molecule and highlights key vibrational modes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For organophosphorus compounds like phosphinidenes, these calculations are particularly insightful due to their complex electronic nature. numberanalytics.com Phosphinidenes, with the general structure R-P, possess a phosphorus atom with only six valence electrons, leading to high reactivity. wikipedia.org They can exist in either a singlet or a more stable triplet state, and the energy difference between these states is influenced by the substituent (R group). wikipedia.org

Computational methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CCSD(T)) are commonly employed to study the electronic structure and reactivity of phosphinidenes. numberanalytics.commdpi.com These methods can accurately model the geometry and electronic properties of such reactive species. mdpi.comnih.gov For Piperidine (B6355638), 1,1'-(p-tolylphosphinidene)di-, DFT calculations could be used to determine key electronic parameters, including the charge distribution, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential, which would highlight the reactive sites of the molecule.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. While no specific predictive studies for Piperidine, 1,1'-(p-tolylphosphinidene)di- have been reported, theoretical calculations can be used to compute various spectroscopic parameters. For instance, theoretical vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can be predicted and compared with experimental data to confirm the molecular structure.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for a Phosphinidene (B88843) Compound This table is a hypothetical representation of how theoretical and experimental data would be compared. No experimental or calculated data for the specific title compound was found.

| Spectroscopic Parameter | Calculated Value (Method) | Experimental Value |

|---|---|---|

| ³¹P NMR Chemical Shift (ppm) | Value (e.g., B3LYP/6-31G*) | Value |

| ¹H NMR Chemical Shift (ppm) - p-tolyl CH₃ | Value (e.g., B3LYP/6-31G*) | Value |

| IR Frequency (cm⁻¹) - P-N stretch | Value (e.g., B3LYP/6-31G*) | Value |

Theoretical calculations are invaluable for mapping out reaction mechanisms. For a reactive species like a phosphinidene, understanding its reaction pathways is crucial. Computational studies can identify transition states and intermediates, providing a detailed picture of the reaction energy profile. For example, in the context of C–H amination reactions to form piperidines, DFT investigations have been used to propose catalytic cycles involving different metal oxidation states. acs.org For Piperidine, 1,1'-(p-tolylphosphinidene)di-, theoretical studies could explore its formation pathways or its reactivity with various substrates, such as its potential to act as a phosphinidene transfer reagent. wikipedia.org

In Silico Ligand Design and Optimization

The design of phosphine (B1218219) ligands is a cornerstone of catalysis, and computational methods are increasingly used to accelerate this process. nih.gov In silico techniques allow for the virtual screening and optimization of ligand structures to achieve desired electronic and steric properties. nih.govtcichemicals.com The electronic properties of phosphine ligands can be fine-tuned by modifying the substituents on the phosphorus atom. acs.org

While there is no specific literature on the in silico design of Piperidine, 1,1'-(p-tolylphosphinidene)di- as a ligand, its structure suggests potential as a bidentate P,N-type ligand if the phosphorus atom were in a different oxidation state or as a precursor to other catalytically active species. Computational tools could be used to evaluate its coordination properties with various transition metals, predict bond strengths, and assess the steric bulk of the piperidine and p-tolyl groups. This information is vital for designing novel catalysts for applications such as cross-coupling reactions. nih.gov

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions over time. This method is particularly useful for understanding the conformational flexibility of molecules and for studying reaction mechanisms in solution. peerj.com For piperidine-containing compounds, MD simulations have been used to investigate their binding modes with biological targets.

Although no molecular dynamics simulations have been reported for Piperidine, 1,1'-(p-tolylphosphinidene)di-, this technique could be applied to understand its conformational dynamics. For instance, simulations could reveal the preferred orientations of the piperidine rings and the p-tolyl group, which would be important for its role as a ligand. Furthermore, MD simulations could be employed to study its interactions with solvent molecules or its behavior in different chemical environments.

Future Perspectives and Research Directions

Development of Novel Synthetic Pathways for Phosphinidene (B88843) Scaffolds

The synthesis of phosphinidene scaffolds, including Piperidine (B6355638), 1,1'-(p-tolylphosphinidene)di-, is a dynamic area of research. Traditional methods often rely on the condensation of chlorophosphines with amines. researchgate.net Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

A key focus is the exploration of catalytic methods for the formation of P-N bonds, which could offer milder reaction conditions and improved atom economy compared to stoichiometric approaches. The use of earth-abundant metal catalysts or even metal-free methodologies is a particularly attractive avenue. Furthermore, the development of modular synthetic strategies will be crucial. These approaches would allow for the facile introduction of a wide array of substituents on both the phosphorus atom and the piperidine rings, enabling the fine-tuning of the ligand's properties for specific applications. nih.gov The ability to systematically vary steric bulk and electronic character is paramount for creating libraries of ligands for high-throughput screening in catalysis and materials science.

Recent advancements in the synthesis of phosphinidenes from precursors like phosphanorcaradienes, which can act as transient phosphinidene synthons, open up new possibilities for creating complex phosphorus-containing molecules. nih.gov Such methods could be adapted to generate novel aminophosphinidene scaffolds under mild conditions.

Table 1: Comparison of Synthetic Strategies for Aminophosphine (B1255530) Scaffolds

| Synthetic Method | Advantages | Disadvantages | Future Research Direction |

| Classical Condensation | Well-established, readily available starting materials. | Often requires harsh conditions, stoichiometric reagents. | Development of milder and more sustainable protocols. |

| Catalytic P-N Bond Formation | Milder conditions, higher atom economy. | Catalyst development is ongoing, substrate scope can be limited. | Exploration of new catalysts and reaction mechanisms. |

| Modular Approaches | Allows for rapid diversification and tuning of ligand properties. | May require multi-step syntheses. | Design of one-pot, multi-component reactions. |

| Transient Phosphinidene Precursors | Access to highly reactive intermediates for novel transformations. | Precursors can be challenging to synthesize and handle. | Development of more stable and user-friendly precursors. |

Exploration of Highly Active and Selective Catalytic Systems

Aminophosphines like Piperidine, 1,1'-(p-tolylphosphinidene)di- are highly promising ligands for transition metal catalysis. Their strong σ-donating properties can stabilize metal centers in low oxidation states, which is crucial for many catalytic cycles. researchgate.net The future in this area lies in the rational design of catalytic systems that exhibit exceptional activity and selectivity for challenging chemical transformations.

One of the most promising areas is in cross-coupling reactions, such as the Buchwald-Hartwig amination, where electron-rich and sterically demanding phosphine (B1218219) ligands have proven to be highly effective. nih.gov The unique combination of the p-tolyl group and the two piperidine moieties in the target compound could lead to catalysts with novel reactivity profiles. Future research will involve the synthesis of palladium, nickel, and copper complexes of this and related ligands and their systematic evaluation in a broad range of cross-coupling reactions.

Furthermore, the application of these ligands in asymmetric catalysis is a largely unexplored but potentially fruitful research direction. The introduction of chirality into the piperidine rings or the tolyl group could lead to highly effective catalysts for enantioselective transformations. The development of ruthenium-based hydrogenation catalysts with aminophosphine ligands has already shown great promise for the synthesis of chiral alcohols and amines. rsc.orgsigmaaldrich.com

Table 2: Potential Catalytic Applications for Aminophosphine Ligands

| Catalytic Reaction | Metal Center | Potential Advantages of Aminophosphine Ligands |

| Cross-Coupling Reactions | Pd, Ni, Cu | High activity, broad substrate scope, mild reaction conditions. |

| Asymmetric Hydrogenation | Ru, Rh, Ir | High enantioselectivity, access to chiral building blocks. |

| Hydroformylation | Rh, Co | Control over regioselectivity (linear vs. branched aldehydes). |

| Polymerization | Various | Control over polymer microstructure and properties. |

Design of Next-Generation Organophosphorus Materials with Tailored Properties

The unique electronic properties of phosphinidene scaffolds make them attractive building blocks for the creation of novel organophosphorus materials with tailored optoelectronic and photophysical properties. numberanalytics.com The phosphorus atom can act as a key site for tuning the electronic structure of conjugated organic systems. researchgate.net

Future research will focus on incorporating Piperidine, 1,1'-(p-tolylphosphinidene)di- and its derivatives into polymers and discrete molecular architectures. The goal is to develop materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to modify the substituents on the phosphorus and nitrogen atoms provides a powerful tool to control properties such as emission color, charge transport characteristics, and sensitivity to external stimuli.

The development of phosphole-based materials has demonstrated the potential of organophosphorus compounds in organic electronics. researchgate.net By analogy, the integration of aminophosphinidene units into π-conjugated systems could lead to a new class of materials with unique properties. The interaction between the phosphorus lone pair and the π-system can be modulated to fine-tune the HOMO-LUMO gap and, consequently, the material's electronic and optical properties.

Interdisciplinary Research Avenues in Main Group and Transition Metal Chemistry

The chemistry of phosphinidene compounds sits (B43327) at the fascinating interface between main group and transition metal chemistry. mdpi.comnsf.govresearchgate.netnih.gov Phosphinidenes can act as ligands for transition metals, but they can also exhibit reactivity that is more akin to that of a metal center themselves. nsf.gov This dual nature opens up exciting avenues for interdisciplinary research.

Future investigations will likely explore the cooperative effects between a main group phosphorus center, such as in Piperidine, 1,1'-(p-tolylphosphinidene)di-, and a transition metal in bimetallic catalysts. Such systems could enable novel catalytic cycles where both the main group element and the transition metal play active roles in bond activation and formation. mdpi.com

Furthermore, the study of the fundamental coordination chemistry of these P,N-ligands with a wide range of main group and transition metals will continue to be a priority. Understanding the bonding and reactivity of these complexes is crucial for the rational design of new catalysts and materials. nih.gov The exploration of the chemistry of heavier main group elements in combination with phosphinidene ligands is another promising frontier, with the potential to uncover new structural motifs and reactivity patterns. researchgate.netnih.gov

常见问题

Q. What strategies mitigate explosive risks during large-scale synthesis of phosphorus-containing piperidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。